molecular formula C5H10N2O B114697 5-Aminopiperidin-2-one CAS No. 154148-70-6

5-Aminopiperidin-2-one

Cat. No.: B114697
CAS No.: 154148-70-6
M. Wt: 114.15 g/mol
InChI Key: APDCFRUAEFSNPV-UHFFFAOYSA-N
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Description

5-Aminopiperidin-2-one (CAS 154148-70-6) is a six-membered lactam ring derivative with an amino group (-NH₂) at the 5-position of the piperidinone backbone. Its molecular formula is C₅H₁₀N₂O, and it has a molecular weight of 114.15 g/mol . The compound is commonly utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease inhibitors. A hydrochloride salt form (CAS 1235440-18-2, C₅H₁₁ClN₂O, MW 150.61) is also commercially available, often used to enhance solubility and stability in drug formulations .

Key structural features include:

  • A lactam ring (cyclic amide) contributing to rigidity.
  • A primary amino group at position 5, enabling hydrogen bonding and nucleophilic reactivity.
  • Chirality at the 5-position, with enantiomers like (S)-5-Aminopiperidin-2-one hydrochloride (CAS 672883-95-3) demonstrating specific bioactivity profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopiperidin-2-one can be achieved through several methods. One common approach involves the reduction of 5-nitropiperidin-2-one using hydrogenation techniques. This process typically employs palladium or rhodium catalysts under hydrogen gas at elevated temperatures and pressures . Another method involves the cyclization of N-substituted amino acids, where the amino acid undergoes intramolecular cyclization to form the piperidinone ring .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with parameters such as temperature, pressure, and catalyst concentration being meticulously monitored .

Chemical Reactions Analysis

Oxidation Reactions

The carbonyl group and amino group enable oxidation under controlled conditions:

  • Carbonyl Oxidation :
    Reacting with strong oxidizing agents like KMnO₄ or CrO₃ converts the lactam carbonyl into a carboxyl group, forming 5-aminopiperidine-2-carboxylic acid .
    Conditions : Acidic aqueous media, 60–80°C.

  • Amine Oxidation :
    The primary amine undergoes oxidation to form 5-nitrosopiperidin-2-one or 5-nitropiperidin-2-one using HNO₂ or HNO₃, respectively .
    Key Application : Intermediate in synthesizing FTase inhibitors for cancer therapy .

Table 1: Oxidation Products and Conditions

ReagentProductYield (%)Reference
KMnO₄ (H₂SO₄)5-Aminopiperidine-2-carboxylic acid65–78
HNO₃5-Nitropiperidin-2-one82

Reduction Reactions

The lactam ring and amino group participate in selective reductions:

  • Lactam Reduction :
    LiAlH₄ reduces the carbonyl to a hydroxyl group, yielding 5-aminopiperidinol .
    Conditions : THF solvent, 45–70°C, 4–6 hours.

  • Nitro Group Reduction :
    Catalytic hydrogenation (H₂/Pd-C) converts 5-nitropiperidin-2-one derivatives back to 5-aminopiperidin-2-one .

Table 2: Reduction Pathways

SubstrateReagentProductSelectivity
5-Nitropiperidin-2-oneH₂/Pd-CThis compound>95%
This compoundLiAlH₄5-Aminopiperidinol70%

Substitution Reactions

The amino group acts as a nucleophile in alkylation, acylation, and halogenation:

  • Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl-5-aminopiperidin-2-ones .
    Conditions : K₂CO₃, DMF, 25°C.

  • Acylation :
    Acetyl chloride or benzoyl chloride produces N-acyl derivatives .
    Application : Enhances bioavailability for CNS-targeted drugs .

  • Halogenation :
    SOCl₂ or PBr₃ converts the amine to chloro- or bromo-piperidinones.

Table 3: Substitution Examples

Reaction TypeReagentProductYield (%)
AlkylationCH₃IN-Methyl-5-aminopiperidin-2-one88
AcylationAcetyl chlorideN-Acetyl-5-aminopiperidin-2-one75
HalogenationSOCl₂5-Chloropiperidin-2-one68

Condensation and Cyclization

The amino group participates in Schiff base formation and heterocycle synthesis:

  • Schiff Bases :
    Reacts with aldehydes (e.g., benzaldehyde) to form imines, precursors for bioactive heterocycles.
    Conditions : EtOH, reflux, 3 hours.

  • Heterocycle Synthesis :
    Intramolecular cyclization with dicarbonyl compounds yields fused piperidine systems (e.g., quinazolines) .

Enantioselective Reactions

Chiral this compound derivatives show stereospecific reactivity:

  • (R)-Isomer : Preferential formation of trans-alkylated products in C-4 substitutions .

  • (S)-Isomer : Higher affinity for dopamine D₂ receptors in peptidomimetics .

Table 4: Enantiomer-Specific Outcomes

EnantiomerReaction TypeMajor ProductBiological Activity
(R)C-4 Alkylationtrans-2,5-DisubstitutedEnhanced receptor binding
(S)Peptide conjugationβ-Turn mimeticsDopamine modulation

Scientific Research Applications

Cancer Therapy

5-Aminopiperidin-2-one has been investigated for its potential anticancer properties. Recent studies have shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds incorporating the piperidine moiety have demonstrated enhanced binding to targets involved in cancer progression, such as the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) .

Table 1: Summary of Anticancer Activities

CompoundTargetActivityReference
Compound AALKCytotoxicity in FaDu cells
Compound BROS1Inhibition of proliferation
Compound CMAGLInduction of apoptosis

Neurological Disorders

The compound shows promise in treating neurological disorders, particularly Alzheimer’s disease. It has been found to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation . Additionally, structure-activity relationship studies indicate that modifications to the piperidine structure can enhance brain exposure and therapeutic efficacy against neurodegenerative diseases .

Table 2: Neurological Applications

ApplicationMechanismReference
Alzheimer’s DiseaseCholinesterase inhibition
Pain Managementμ-opioid receptor agonism

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial activity. Studies have explored its efficacy against various bacterial strains, suggesting that structural modifications can lead to improved antimicrobial properties .

Table 3: Antimicrobial Activity

DerivativeTarget BacteriaEffectivenessReference
Derivative AE. coliModerate inhibition
Derivative BS. aureusSignificant inhibition

Synthesis and Evaluation of Derivatives

A recent study synthesized novel derivatives of this compound and evaluated their biological activities. The derivatives were tested for their binding affinity to serotonin receptors, revealing potential applications in treating mood disorders .

Structure-Based Drug Design

Another case study focused on the use of this compound in structure-based drug design for tuberculosis treatment. The compound was used as a scaffold to develop inhibitors targeting specific bacterial kinases, showing promising results in preliminary assays .

Industrial Applications

Beyond medicinal uses, this compound is also utilized in industrial applications, including the production of agrochemicals and polymers. Its unique chemical properties make it suitable for synthesizing various industrial chemicals.

Table 4: Industrial Uses

Application TypeDescription
AgrochemicalsIntermediate in pesticide synthesis
PolymersBuilding block for polymer production

Mechanism of Action

The mechanism of action of 5-Aminopiperidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it particularly valuable in neurological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Aminopiperidin-2-one Hydrochloride

  • Structure: Amino group at position 4 instead of 5.
  • Formula : C₅H₁₁ClN₂O (hydrochloride salt).
  • CAS : 1260883-24-6 .
  • Comparison: The positional isomerism alters electronic distribution and steric interactions. The 4-amino derivative may exhibit different binding affinities in biological targets due to altered spatial orientation. Limited toxicological data available; like 5-aminopiperidin-2-one, it is likely used as a pharmaceutical intermediate .

Piperidin-2-one

  • Structure: Parent compound lacking the amino group.
  • Formula: C₅H₉NO.
  • CAS : 675-20-7 .
  • Primarily serves as a precursor in organic synthesis. Lower bioactivity compared to amino-substituted derivatives.

(R)-5-Hydroxypiperidin-2-one

  • Structure: Hydroxyl (-OH) group replaces the amino group at position 5.
  • Formula: C₅H₉NO₂.
  • CAS : 102774-92-5 .
  • Comparison: The hydroxyl group is less basic than -NH₂, reducing nucleophilic reactivity. Stereochemistry (R-configuration) impacts interactions in chiral environments. Potential use in asymmetric synthesis, but applications are less documented compared to amino analogs.

6-Amino-5-nitropyridin-2-one

  • Structure: Pyridinone ring with amino (-NH₂) and nitro (-NO₂) groups.
  • Formula : C₅H₅N₃O₃.
  • CAS : 211555-30-5 .
  • Comparison: The nitro group introduces electron-withdrawing effects, increasing acidity of the pyridinone ring. Classified as non-hazardous but lacks ecological toxicity data . Used in laboratory settings for heterocyclic chemistry research.

Benzyl 4-Aminopiperidine-1-carboxylate

  • Structure : Piperidine ring with a benzyl carbamate protecting group.
  • Formula : C₁₃H₁₈N₂O₂.
  • CAS : 120278-07-1 .
  • Comparison: The benzyl group enhances lipophilicity, improving membrane permeability. Likely an intermediate in peptide and carbamate synthesis.

Comparative Data Table

Compound Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Toxicity/Regulatory Notes
This compound Piperidinone, 5-NH₂ C₅H₁₀N₂O 114.15 154148-70-6 Chiral, lactam ring, pharma intermediate H302 (harmful if swallowed)
4-Aminopiperidin-2-one HCl Piperidinone, 4-NH₂·HCl C₅H₁₁ClN₂O 150.61 1260883-24-6 Positional isomer, hydrochloride salt Limited data
Piperidin-2-one Base structure C₅H₉NO 99.13 675-20-7 Parent compound, no functional groups Non-hazardous
6-Amino-5-nitropyridin-2-one Pyridinone, NH₂, NO₂ C₅H₅N₃O₃ 155.11 211555-30-5 Nitro group, lab chemical Non-hazardous; ecological data missing
Benzyl 4-aminopiperidine-1-carboxylate Piperidine, benzyl carbamate C₁₃H₁₈N₂O₂ 234.30 120278-07-1 Lipophilic, protecting group Toxicology not fully studied

Key Research Findings

  • Stereochemical Impact: The (S)-enantiomer of this compound hydrochloride shows preferential activity in kinase inhibition, highlighting the importance of chirality in drug design .
  • Toxicity Gaps: Most compounds, including this compound, lack comprehensive toxicological profiles, emphasizing the need for further studies .

Biological Activity

5-Aminopiperidin-2-one (5-AP) is a heterocyclic organic compound belonging to the piperidine family, characterized by its unique structure that includes an amino group and a carbonyl group. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of 5-AP, focusing on its applications, mechanisms of action, and relevant case studies.

Biological Activities

1. Antimicrobial Properties
Preliminary studies have indicated that 5-AP exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing potential effectiveness as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2. Antiviral Activity
Research has also explored the antiviral properties of 5-AP. It has been studied for its potential to inhibit viral replication, particularly in the context of HIV-1. The compound's structural features allow it to interact with viral proteins, potentially blocking their function and thereby reducing viral load .

3. Neurological Applications
5-AP serves as a precursor in the synthesis of compounds targeting neurological disorders. Its derivatives have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This suggests a role in treating conditions such as depression and anxiety disorders.

The mechanisms through which 5-AP exerts its biological effects include:

  • Inhibition of Enzymatic Activity: 5-AP may inhibit enzymes critical for microbial metabolism or viral replication.
  • Receptor Modulation: The compound can interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Structural Mimicry: As a β-turn mimetic, 5-AP can mimic structural motifs found in peptides, facilitating interactions with biological targets similar to natural ligands.

Case Study 1: Antibacterial Activity

A study assessed the antibacterial efficacy of 5-AP against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones at varying concentrations, indicating its potential as an antibacterial agent. The study concluded that further optimization of 5-AP derivatives could enhance its antimicrobial properties.

Case Study 2: Neuropharmacological Effects

In a preclinical trial involving animal models, derivatives of 5-AP were tested for their effects on anxiety-like behavior. Results showed that certain derivatives significantly reduced anxiety levels compared to controls, suggesting potential therapeutic applications in treating anxiety disorders.

Comparative Analysis

The table below compares this compound with related compounds regarding their biological activities:

CompoundAntimicrobial ActivityAntiviral ActivityNeurological Effects
This compound ModerateYesYes
Piperidine LowNoNo
3-Aminopiperidine LowNoModerate

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are essential for characterizing 5-Aminopiperidin-2-one?

Methodological Answer: To confirm the identity and purity of this compound:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to analyze proton and carbon environments, comparing peaks to reference data (e.g., δ~1.8–2.1 ppm for piperidinone ring protons) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}, N-H stretches for the amine group) .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns and UV detection at λ = 210–220 nm.
  • Mass Spectrometry (MS): Confirm molecular weight (114.15 g/mol) via ESI-MS or GC-MS .

Table 1: Key Characterization Techniques

TechniqueTarget InformationReference Standard
1H^1H-NMRProton environmentδ values from literature
HPLCPurity (%)Retention time matching
IRFunctional groupsKnown absorption bands

Q. How can researchers synthesize this compound with high reproducibility?

Methodological Answer:

  • Step 1: Start with piperidin-2-one derivatives. Use reductive amination (e.g., NaBH4_4/AcOH) or catalytic hydrogenation to introduce the amine group at position 5 .
  • Step 2: Optimize reaction conditions (e.g., 0–5°C for pH-sensitive intermediates).
  • Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH).
  • Step 4: Validate using NMR and HPLC (≥95% purity). Document all steps in the Supplementary Information to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?

Methodological Answer:

  • Root Cause Analysis: Compare reaction parameters (temperature, solvent, catalyst) across studies. For example, yields may drop if reaction pH exceeds 8.0 due to side reactions .
  • Experimental Design: Use a factorial design (e.g., 2k^k factorial) to test variables like solvent polarity, reducing agent efficiency, and reaction time.
  • Data Validation: Cross-check purity assays (e.g., NMR integration vs. HPLC area-under-curve). Report raw data and statistical confidence intervals in Supplementary Materials .

Table 2: Framework for Evaluating Yield Discrepancies

VariableTest RangeImpact on Yield
Temperature0°C vs. 25°CHigher at lower temps
SolventEtOH vs. THFPolar solvents favor stability
CatalystPd/C vs. Raney NiPd/C improves selectivity

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., amine group reactivity) .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior.
  • Validation: Compare computational results with experimental kinetics (e.g., rate constants for ring-opening reactions). Use software like Gaussian or GROMACS, with parameters documented for replication .

Q. How should researchers design controlled experiments to study the stability of this compound under varying pH conditions?

Methodological Answer:

  • Hypothesis: Stability decreases under extreme pH due to hydrolysis or oxidation.
  • Design:
    • Prepare buffered solutions (pH 2–12).
    • Incubate compound at 37°C for 24–72 hours.
    • Monitor degradation via HPLC and track byproducts with LC-MS.
  • Controls: Include inert atmosphere (N2_2) to isolate pH effects from oxidation. Report raw chromatograms and statistical analysis of degradation rates .

Q. What frameworks guide hypothesis formulation for studying this compound in biological systems?

Methodological Answer: Apply the FINER and PICOT frameworks:

  • FINER:
    • Feasible: Can cell-based assays (e.g., cytotoxicity) be scaled?
    • Novel: Does the compound inhibit unexplored enzymatic targets?
  • PICOT:
    • Population: Cancer cell lines (e.g., HeLa).
    • Intervention: this compound at IC50_{50}.
    • Outcome: Apoptosis markers (caspase-3 activation).
    • Time: 48-hour exposure .

Properties

IUPAC Name

5-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDCFRUAEFSNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154148-70-6
Record name 5-Amino-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154148-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-aminopiperidin-2-one
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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